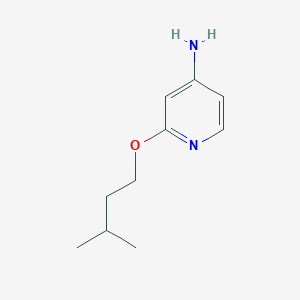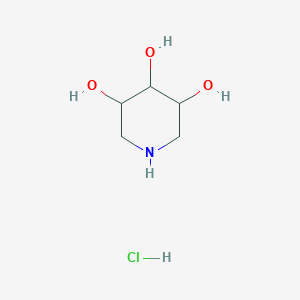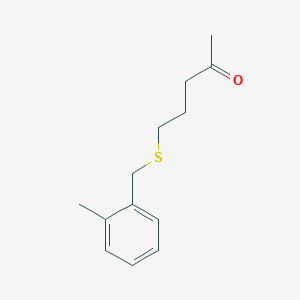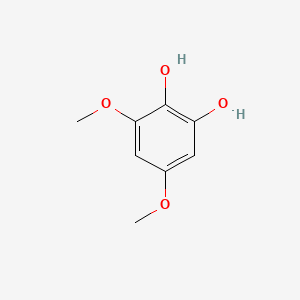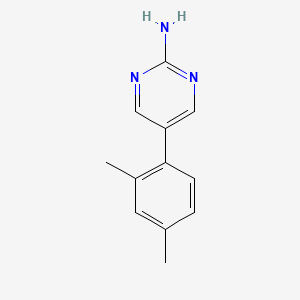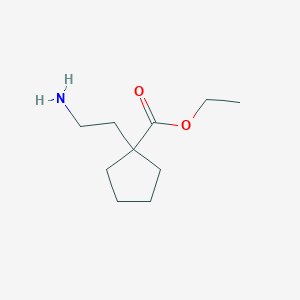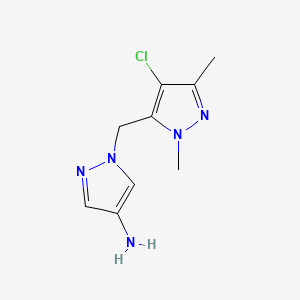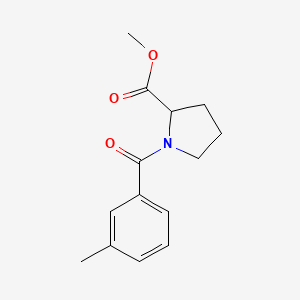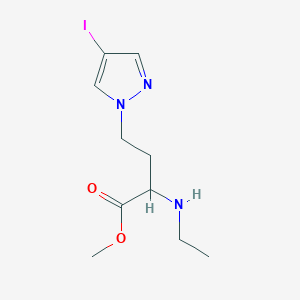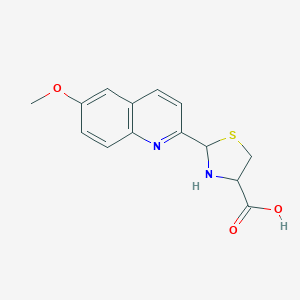
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that combines a quinoline moiety with a thiazolidine ring. The presence of these two distinct structures within a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid typically involves the condensation of 6-methoxyquinoline-2-carbaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazolidine derivatives.
科学研究应用
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes and proteins, inhibiting their activity and affecting cellular functions.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as thiazolidinediones, which are used as antidiabetic agents.
Uniqueness
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic Acid is unique due to the combination of the quinoline and thiazolidine moieties within a single molecule. This dual structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-19-9-3-5-10-8(6-9)2-4-11(15-10)13-16-12(7-20-13)14(17)18/h2-6,12-13,16H,7H2,1H3,(H,17,18) |
InChI 键 |
OXSIGZXEVCVMHP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3NC(CS3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


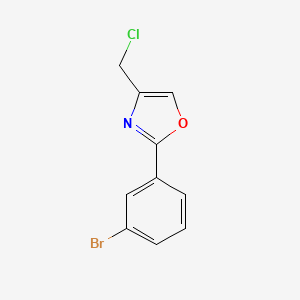
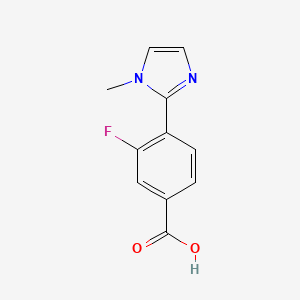
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)
